molecular formula C6H9ClN4 B2525319 4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine CAS No. 21320-63-8

4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine

Cat. No.: B2525319
CAS No.: 21320-63-8
M. Wt: 172.62
InChI Key: AWAOCZPYQILHIU-UHFFFAOYSA-N
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Description

4-Chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine is a substituted 1,3,5-triazine derivative characterized by a chloro group at position 4, two methyl groups on the amino substituent at position 2 (N,N-dimethyl), and a methyl group at position 6 of the triazine ring. This compound belongs to a class of nitrogen-rich heterocycles with applications in agrochemicals, pharmaceuticals, and materials science.

Properties

IUPAC Name

4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c1-4-8-5(7)10-6(9-4)11(2)3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAOCZPYQILHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate amines. One common method involves refluxing a solution of cyanuric chloride in a solvent such as 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium carbonate, dioxane, and various amines . Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving desired products with high yields.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution with primary amines can yield substituted triazines with various functional groups .

Mechanism of Action

The mechanism of action of 4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. For example, some triazine derivatives inhibit enzymes or interfere with DNA synthesis, leading to their biological effects . The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Functional Groups

The biological and chemical properties of triazine derivatives are highly dependent on substituent patterns. Below is a systematic comparison of 4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine with key analogs:

Table 1: Substituent Patterns and Molecular Formulas
Compound Name Substituents (Positions) Molecular Formula Key Functional Features
This compound Cl (4), N,N-dimethyl (2), CH₃ (6) C₆H₁₀ClN₅ Tertiary amine, chloro-methyl balance
4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine (CAS 2401-64-1) Cl (4,6), N,N-dimethyl (2) C₅H₆Cl₂N₄ High chlorine content, herbicidal use
4-Chloro-N,N-diethyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine Cl (4), N,N-diethyl (2), piperidinyl (6) C₁₂H₂₀ClN₅ Bulky substituents, crystallography studied
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine Oxadiazine ring, trichloromethyl, aryl C₁₆H₁₁Cl₄N₃O Hybrid triazine-oxadiazine scaffold
6-Aryl-4-cycloamino-1,3,5-triazin-2-amines Aryl (6), cycloamino (4) C₁₃H₁₄FN₅ (e.g.) Antileukemic activity, 3D-QSAR models

Biological Activity

4-chloro-N,N,6-trimethyl-1,3,5-triazin-2-amine is a triazine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of triazines known for their diverse applications in pharmaceuticals and agrochemicals. Understanding its biological activity involves examining its interactions at the molecular level, its effects on cellular processes, and its potential therapeutic uses.

The compound exhibits significant biochemical properties, particularly in its interactions with various enzymes and proteins. Research indicates that it can influence nitrogen metabolism by interacting with enzymes such as glutamine synthetase and glutamate dehydrogenase, thereby modulating their activity and affecting overall cellular nitrogen balance.

Table 1: Key Enzymatic Interactions

Enzyme Effect of this compound
Glutamine SynthetaseModulates activity, impacting nitrogen metabolism
Glutamate DehydrogenaseAlters enzyme function, influencing metabolic pathways

Cellular Effects

The compound affects various cell types by modulating signaling pathways and gene expression. Notably, it has been shown to influence the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. This modulation can lead to significant changes in cell growth and development .

Case Study: Impact on Cancer Cell Lines

A study investigating the cytotoxic effects of triazine derivatives found that this compound exhibited selective cytotoxicity against several cancer cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell viability in colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells .

Molecular Mechanism

At the molecular level, the compound operates through various mechanisms:

  • Enzyme Inhibition : It can bind to active sites of enzymes, preventing substrate binding and catalysis.
  • Gene Regulation : By interacting with transcription factors, it can modulate gene expression patterns.

These mechanisms suggest that the compound may have antitumor properties due to its ability to interfere with pathways involved in cell growth and proliferation.

Metabolic Pathways

This compound is involved in critical metabolic pathways. It influences the urea cycle by modulating key enzymes such as carbamoyl phosphate synthetase and ornithine transcarbamylase. This interaction is vital for maintaining nitrogenous compound balance within cells.

Transport and Distribution

The transport of this compound within biological systems is facilitated by specific transporters. It can be actively transported across cell membranes by organic cation transporters. Once inside the cell, it binds to intracellular proteins that influence its localization and biological activity.

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